molecular formula C12H26Cl2N2 B1424793 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride CAS No. 1220018-85-8

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1424793
CAS No.: 1220018-85-8
M. Wt: 269.25 g/mol
InChI Key: POQUWMXCZCRSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is known for its potential therapeutic and industrial applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.

Preparation Methods

The synthesis of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route starts with the reaction of 4-methylpiperidine with formaldehyde and hydrogen chloride to form the intermediate compound. This intermediate is then reacted with 2-piperidinylmethyl chloride under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia and sedation .

Comparison with Similar Compounds

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride can be compared with other piperidine derivatives such as:

  • 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride
  • 4-Methyl-1-(2-nitrophenyl)piperidine
  • 1-Methyl-2-(2-pyrrolidinyl)piperidine

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .

Properties

IUPAC Name

4-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQUWMXCZCRSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.